Hexahydroramipril
Overview
Description
Hexahydroramipril is a derivative of ramipril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and heart failure.
Preparation Methods
Hexahydroramipril can be synthesized through various synthetic routes. One common method involves the hydrogenation of ramipril under specific conditions to achieve the hexahydro derivative. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under a hydrogen atmosphere . Industrial production methods may involve similar hydrogenation processes, optimized for large-scale synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Hexahydroramipril undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Hexahydroramipril has a wide range of scientific research applications:
Mechanism of Action
Hexahydroramipril exerts its effects by inhibiting the angiotensin-converting enzyme, similar to ramipril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to decreased blood pressure and reduced strain on the heart . The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathway .
Comparison with Similar Compounds
Hexahydroramipril is unique compared to other angiotensin-converting enzyme inhibitors due to its hexahydro structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Ramipril: The parent compound, widely used for hypertension and heart failure.
Captopril: Another angiotensin-converting enzyme inhibitor with a different chemical structure.
Lisinopril: Known for its long duration of action and use in treating hypertension.
This compound’s uniqueness lies in its potential for enhanced stability and efficacy due to its structural modifications .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h15-20,24H,3-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDFEBRIUVBHFO-JBDAPHQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99742-35-5 | |
Record name | Hexahydroramipril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099742355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEXAHYDRORAMIPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G04V75L6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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